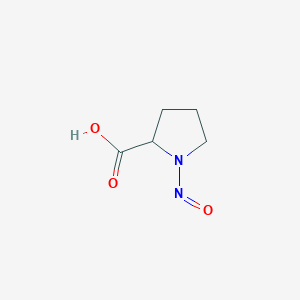
4-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-chloro-3-nitrophenyl)butyramide
Vue d'ensemble
Description
“4-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-chloro-3-nitrophenyl)butyramide” is a chemical compound. However, detailed information about this compound is not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is not readily available in the sources I searched.Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available in the sources I searched.Physical And Chemical Properties Analysis
Some basic physical and chemical properties of this compound can be found on certain chemical databases1. However, the information is quite limited and does not provide a comprehensive analysis.Applications De Recherche Scientifique
Bioactivities and Natural Sources
Phenolic compounds like 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs are known for their significant bioactivities and natural occurrence. 2,4-DTBP is a toxic secondary metabolite found in various organisms, including bacteria, fungi, and plants. Although it shows potent toxicity against almost all tested organisms, the reason behind the production of autotoxic phenols like 2,4-DTBP by organisms is not fully understood. It's hypothesized that endocidal regulation might be the primary function of these phenols in their producing organisms (Zhao et al., 2020).
Sorption and Environmental Interaction
The interaction of phenolic compounds with the environment, particularly their sorption to soil, organic matter, and minerals, is of significant interest. Studies focusing on phenoxy herbicides like 2,4-D reveal that their sorption can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides. Soil organic matter and iron oxides are identified as the most relevant sorbents for phenoxy herbicides. This understanding is crucial for environmental management and pollution mitigation (Werner, Garratt, & Pigott, 2012).
Synthetic Phenolic Antioxidants and Toxicity
Synthetic phenolic antioxidants (SPAs) like 2,4-DTBP are widely used in various industrial and commercial products. Although they are effective in retarding oxidative reactions and extending product shelf life, their environmental occurrence, human exposure, and toxicity are concerns. SPAs have been detected in various environmental matrices and human tissues. Studies suggest that some SPAs might cause hepatic toxicity, endocrine disruption, or even carcinogenic effects. The transformation products of these compounds might exhibit toxicity worse than the parent compounds, prompting the need for more research on their environmental behavior and toxicity effects (Liu & Mabury, 2020).
Role in Organic Synthesis
Phenolic compounds also play a crucial role in organic synthesis, serving as catalysts in various reactions. The use of metal cation-exchanged clays, for instance, in catalyzing reactions involving phenolic compounds, demonstrates the versatility of these compounds in synthetic applications. Such catalytic processes are essential in the production of various organic compounds and have implications in the chemical and pharmaceutical industries (Tateiwa & Uemura, 1997).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound.
Orientations Futures
There is no available information on the future directions of research or applications for this compound.
Propriétés
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35ClN2O4/c1-7-25(3,4)18-11-14-23(20(16-18)26(5,6)8-2)33-15-9-10-24(30)28-19-12-13-21(27)22(17-19)29(31)32/h11-14,16-17H,7-10,15H2,1-6H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAUHOGKVXHHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052313 | |
| Record name | 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-chloro-3-nitrophenyl)butyramide | |
CAS RN |
63134-29-2 | |
| Record name | 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63134-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-chloro-3-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063134292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(4-chloro-3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2,4-bis(tert-pentyl)phenoxy]-N-(4-chloro-3-nitrophenyl)butyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















